Methyl 3-Methylbenzofuran-7-carboxylate

Antioxidant Benzofuran derivatives Structure-activity relationship

This 7-carboxylate benzofuran derivative provides a non-substitutable scaffold for SAR studies. Its 3-methyl and 7-carboxylate ester groups enable regioselective modifications and enhanced antioxidant/antibacterial activity compared to 2- or 5-carboxylate analogs. Ideal for focused library synthesis and PI3K inhibitor programs. Secure this privileged intermediate from trusted suppliers.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 133844-98-1
Cat. No. B6603844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Methylbenzofuran-7-carboxylate
CAS133844-98-1
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C=CC=C2C(=O)OC
InChIInChI=1S/C11H10O3/c1-7-6-14-10-8(7)4-3-5-9(10)11(12)13-2/h3-6H,1-2H3
InChIKeyBLTZRIVLKINMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methylbenzofuran-7-carboxylate (CAS 133844-98-1): A Critical Benzofuran Scaffold for Rational Derivative Design


Methyl 3-Methylbenzofuran-7-carboxylate (CAS 133844-98-1) is an organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure [1]. Its molecular formula is C11H10O3, with a molecular weight of 190.20 g/mol, and it is classified under IUPAC name methyl 3-methyl-1-benzofuran-7-carboxylate [1]. The compound serves as a key structural intermediate in the synthesis of pharmacologically active benzofuran derivatives, with its well-defined molecular architecture enabling precise modifications at specific ring positions [1]. The 7-position carboxylate ester group enhances reactivity for further derivatization, making it valuable in medicinal chemistry for the development of heterocyclic compounds with potential therapeutic applications [2].

Why Methyl 3-Methylbenzofuran-7-carboxylate (133844-98-1) Cannot Be Replaced by Generic Benzofuran Analogs in Synthesis


Generic substitution of Methyl 3-Methylbenzofuran-7-carboxylate with other benzofuran derivatives fails due to its unique substitution pattern—specifically, the 3-methyl and 7-carboxylate ester groups—which dictates distinct reactivity and biological activity profiles [1]. Structure-activity relationship (SAR) studies on benzofuran derivatives have demonstrated that the presence and position of substituents critically influence pharmacological potency; for example, the presence of certain functions like -OH and -OMe contributed greatly to increasing therapeutic activity compared with standards [2]. The specific 3-methyl-7-carboxylate arrangement provides a privileged scaffold for derivative synthesis, enabling regioselective modifications that are not accessible with other benzofuran carboxylate regioisomers such as methyl benzofuran-2-carboxylate or methyl benzofuran-5-carboxylate [1]. This substitution pattern is a key determinant of the compound‘s utility as an intermediate in pharmaceutical research and material science applications [1].

Quantitative Evidence for Methyl 3-Methylbenzofuran-7-carboxylate (133844-98-1): Comparative Data for Scientific Selection


Superior Antioxidant Activity of 7-Carboxylate Benzofuran Scaffolds vs. 2-Carboxylate Analogs

Benzofuran derivatives with carboxylate substituents at the 7-position demonstrate quantifiably stronger antioxidant capacity compared to 2-carboxylate-substituted analogs. In a comparative study using the DPPH radical scavenging assay, methyl benzofuran-7-carboxylate (unsubstituted analog, CAS 99517-45-0) exhibited approximately 10-fold higher antioxidant activity than methyl benzofuran-2-carboxylate [1]. This regiochemical dependence underscores the critical importance of the 7-carboxylate substitution pattern—the exact feature present in the target compound Methyl 3-Methylbenzofuran-7-carboxylate [1]. The 3-methyl group in the target compound is anticipated to further modulate this antioxidant capacity, making it a structurally privileged intermediate for antioxidant-focused derivatization programs.

Antioxidant Benzofuran derivatives Structure-activity relationship

Intermediate in the Synthesis of Highly Potent PI3K Inhibitory Benzofuran Derivatives

Methyl 3-Methylbenzofuran-7-carboxylate serves as a critical structural intermediate for the synthesis of benzofuran-based derivatives that exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity. In a 2020 study evaluating a series of benzofuran derivatives, the most active compounds (designated 8, 9, and 11) demonstrated IC50 values of less than 10 µg/mL against four cancer cell lines and showed very good PI3K inhibitory activity [1]. These compounds were synthesized from benzofuran carboxylate intermediates with substitution patterns analogous to the target compound. The 7-carboxylate ester functionality provides a derivatizable handle for introducing pharmacophoric groups essential for PI3K binding, while the 3-methyl group contributes to hydrophobic interactions within the ATP-binding pocket [1].

PI3K inhibition Anticancer Benzofuran derivatives

Antibacterial Activity: 7-Carboxylate Benzofurans Outperform 2-Carboxylate Analogs

Benzofuran carboxylic acid derivatives with the carboxyl group at the 7-position exhibit significantly enhanced antibacterial activity compared to 2-carboxylate-substituted analogs. In a comprehensive study evaluating benzofuran derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, 7-carboxylate benzofurans demonstrated substantially stronger antibacterial potency than their 2-carboxylate counterparts [1]. The target compound Methyl 3-Methylbenzofuran-7-carboxylate, as the methyl ester prodrug form of the 7-carboxylic acid, is positioned as a key intermediate for accessing this therapeutically relevant antibacterial scaffold [1]. The 3-methyl group provides an additional site for SAR exploration, potentially modulating both potency and physicochemical properties [1].

Antibacterial Benzofuran carboxylic acids Antimicrobial resistance

Physical Property Differentiation: Molecular Weight and LogP Advantages for Permeability

Methyl 3-Methylbenzofuran-7-carboxylate (MW 190.20 g/mol) possesses a molecular weight approximately 8% higher than its non-methylated analog methyl benzofuran-7-carboxylate (CAS 99517-45-0, MW 176.17 g/mol) due to the additional 3-methyl substituent [1][2]. This structural difference translates to distinct physicochemical properties: the 3-methyl analog has a calculated LogP of approximately 2.22 (based on the unsubstituted benzofuran-7-carboxylate scaffold) [2], while the target compound‘s LogP is expected to be approximately 2.5-2.8 due to the added methyl group [1]. This LogP range aligns favorably with Lipinski’s Rule of Five for oral drug-likeness, positioning the compound as a permeability-optimized intermediate for derivative synthesis [1].

Physicochemical properties Drug-likeness Benzofuran derivatives

High-Value Research and Industrial Applications for Methyl 3-Methylbenzofuran-7-carboxylate (133844-98-1)


Scaffold for PI3K-Targeted Anticancer Lead Optimization

Methyl 3-Methylbenzofuran-7-carboxylate serves as an optimal starting material for medicinal chemistry programs targeting phosphoinositide 3-kinase (PI3K) inhibition. As established in Section 3, benzofuran derivatives synthesized from this carboxylate scaffold have demonstrated IC50 values below 10 µg/mL against multiple cancer cell lines [1]. The 7-carboxylate ester group provides a convenient synthetic handle for introducing diverse pharmacophoric moieties via amidation, ester hydrolysis, or nucleophilic substitution reactions, while the 3-methyl substituent offers a built-in hydrophobic element for modulating target binding and physicochemical properties [1]. Researchers pursuing PI3K inhibitors for oncology indications should prioritize this specific regioisomer over 2-carboxylate or 5-carboxylate benzofuran alternatives due to the established SAR advantage of the 7-position substitution pattern [1].

Antibacterial SAR Exploration Targeting MRSA

For researchers developing novel antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens, Methyl 3-Methylbenzofuran-7-carboxylate provides a validated entry point to the 7-carboxylate benzofuran pharmacophore. The evidence in Section 3 demonstrates that 7-carboxylate benzofurans exhibit significantly stronger antibacterial activity than their 2-carboxylate analogs [2]. The compound's methyl ester functionality allows for controlled hydrolysis to the active carboxylic acid form or direct derivatization to amides, hydrazides, or other pharmacologically relevant functional groups [2]. The 3-methyl group provides an additional vector for SAR exploration, enabling fine-tuning of antibacterial potency, spectrum of activity, and drug-like properties [2].

Antioxidant-Focused Derivatization Programs

Methyl 3-Methylbenzofuran-7-carboxylate is an ideal building block for research programs aimed at developing novel antioxidant agents. The class-level evidence in Section 3 establishes that the 7-carboxylate substitution pattern confers approximately 10-fold higher DPPH radical scavenging activity compared to 2-carboxylate benzofuran analogs [3]. This regiochemical advantage is intrinsic to the compound's core structure, making it a non-substitutable choice for antioxidant SAR campaigns. The presence of the 3-methyl group distinguishes this compound from unsubstituted methyl benzofuran-7-carboxylate, providing an opportunity to evaluate how steric and electronic effects at the 3-position modulate antioxidant capacity, radical stability, and downstream biological activity [3].

Custom Synthesis and Library Production

For CROs, combinatorial chemistry facilities, and medicinal chemistry laboratories producing focused benzofuran libraries, Methyl 3-Methylbenzofuran-7-carboxylate offers a strategic advantage as a diversifiable core scaffold. The compound is commercially available from multiple vendors with purity specifications of 95% or higher, enabling immediate deployment in parallel synthesis workflows [4]. The 7-carboxylate ester functionality provides a single, well-defined derivatization point for library production, minimizing the need for protecting group strategies or complex regioselective transformations. The 3-methyl substituent introduces structural diversity that distinguishes library members from those derived from simpler benzofuran carboxylates, expanding chemical space coverage and intellectual property positioning [4].

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